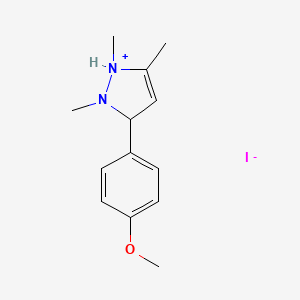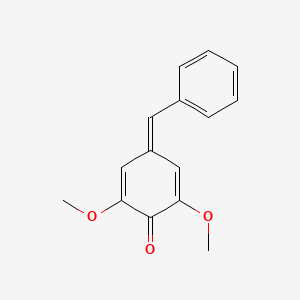
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring, with methoxy groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dimethoxyphenol with benzaldehyde under basic conditions. The reaction proceeds through a Mannich base formation followed by its decomposition to yield the desired product. The reaction conditions often include the use of secondary amines as catalysts and the removal of water generated during the reaction to improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize the use of toxic reagents. The use of environmentally friendly solvents and catalysts is preferred to ensure sustainable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexadienone derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced cyclohexadienone compounds, and substituted benzylidene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- 2-Benzyl-4,4-dimethoxy-2,5-cyclohexadien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4-Benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 6 positions enhances its stability and solubility, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61365-72-8 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-benzylidene-2,6-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H14O3/c1-17-13-9-12(10-14(18-2)15(13)16)8-11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI-Schlüssel |
RUFXMNHKKZBXFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=CC=CC=C2)C=C(C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
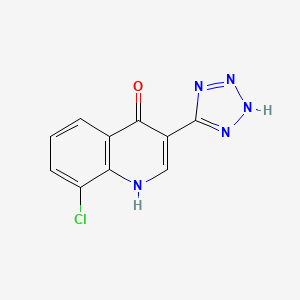
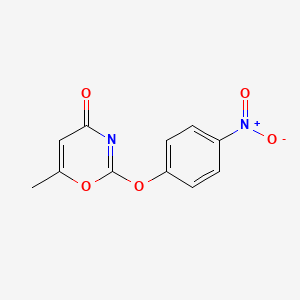
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
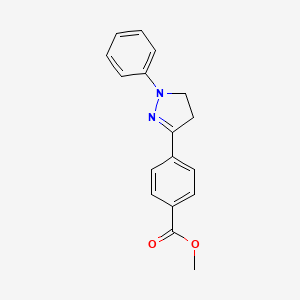
![Benzo[b]thiophene, 2-(2,4-dinitrophenyl)-](/img/structure/B14585885.png)


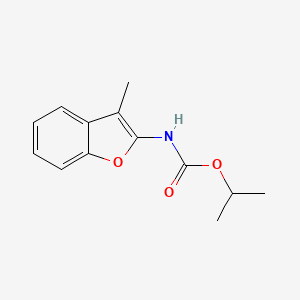
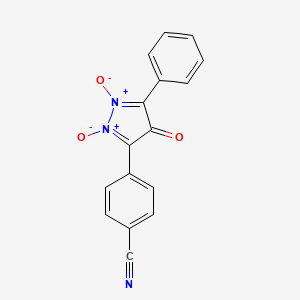
![1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine](/img/structure/B14585922.png)
